4-cyano-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-12-17(14-7-9-16(24-2)10-8-14)21-19(25-12)22-18(23)15-5-3-13(11-20)4-6-15/h3-10H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFWMSZYWOKTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including 4-cyano-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide. The compound has been evaluated against various cancer cell lines:
- Mechanism of Action : The thiazole moiety contributes to the compound's ability to induce apoptosis in cancer cells. It is believed that the presence of the methoxy group enhances its interaction with biological targets, leading to increased cytotoxicity.
-
Case Studies :
- A study demonstrated that derivatives containing thiazole exhibited significant antiproliferative effects against human glioblastoma U251 and melanoma WM793 cells, with IC50 values indicating strong selectivity and potency compared to standard chemotherapeutics like cisplatin .
- Another investigation revealed that compounds with similar structures showed promising results against HepG2 liver cancer cells, with IC50 values ranging from 1.83 to 4.24 µM, outperforming traditional treatments such as sorafenib .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored:
- Antibacterial Activity : Research indicates that thiazole derivatives can exhibit moderate to excellent antibacterial properties against a range of microbial species. The incorporation of specific functional groups has been shown to enhance this activity.
-
Case Studies :
- A novel thiazole-integrated pyridine derivative demonstrated superior efficacy against Staphylococcus epidermidis, surpassing the activity of standard antibiotics like amphotericin B .
- Additional studies have linked structural modifications in thiazole compounds with improved anti-tubercular action, showcasing their potential in treating resistant strains of Mycobacterium tuberculosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy Group | Enhances interaction with biological targets |
| Thiazole Moiety | Induces apoptosis and increases cytotoxicity |
| Cyano Group | Contributes to overall stability and reactivity |
Mechanism of Action
The mechanism of action of 4-cyano-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide involves its interaction with molecular targets in biological systems. The cyano group and thiazole ring play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
Key Observations :
- Cyano vs.
- Phenoxy Substituent: The phenoxy group in ’s compound may enhance binding affinity due to π-π interactions, explaining its higher reported activity .
Variations in the Thiazole Ring
Key Observations :
- Methoxy vs. Methyl/Phenyl : The 4-methoxyphenyl group in the target compound balances lipophilicity and electronic effects, whereas phenyl substituents () introduce steric hindrance that may limit receptor access .
- Chlorophenyl vs. Methoxyphenyl : Chlorine’s strong electron-withdrawing effect () could alter binding kinetics compared to methoxy’s electron-donating nature .
Heterocyclic Core Modifications
Key Observations :
- Thiazole vs.
- Triazole Hybrids : Compounds like ’s derivative incorporate click chemistry-derived triazoles, which may enhance metabolic stability but increase molecular complexity .
Physicochemical and Pharmacokinetic Comparisons
Molecular Properties
Key Observations :
- The cyano group in the target compound likely reduces logP compared to chloro or phenoxy analogs, favoring aqueous solubility .
- Bulky substituents (e.g., phenoxy) may compromise membrane permeability despite enhancing binding .
Metabolic Stability
- Cyano Group: Generally resistant to metabolic oxidation, offering stability advantages over methoxy (demethylation risk) or chloro (inert but heavy) groups .
- Thiazole vs. Isoxazole : Thiazole’s sulfur atom may participate in cytochrome P450 interactions, whereas isoxazole’s oxygen is less reactive .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups: The cyano substituent optimizes electronic effects for target engagement compared to chloro or nitro groups, which may over-polarize the molecule .
- Thiazole Substitution : 4-Methoxyphenyl and 5-methyl groups on the thiazole ring balance steric and electronic effects, as seen in analogs with higher activity (e.g., ’s 129.23% active compound) .
Biological Activity
4-cyano-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide (CAS Number: 536733-67-2) is a synthetic compound that belongs to the class of thiazole derivatives. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C19H15N3O2S
- Molecular Weight : 349.4063 g/mol
- Structure : The compound features a thiazole moiety, which is known for its diverse biological activities. The methoxy group on the phenyl ring enhances its lipophilicity, potentially increasing bioavailability.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. The compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A-431 (epidermoid carcinoma) | < 10 | |
| U251 (glioblastoma) | 1.61 ± 1.92 | |
| WM793 (melanoma) | 1.98 ± 1.22 |
The structure-activity relationship (SAR) analysis suggests that the presence of the methoxyphenyl group significantly enhances the anticancer activity of this compound. The thiazole ring contributes to the binding affinity with cellular targets involved in cancer progression.
The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors related to cellular signaling pathways. Preliminary studies suggest that it may inhibit certain kinases involved in cancer cell proliferation, although further research is necessary to elucidate these pathways completely.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar thiazole derivatives:
-
Study on Antitumor Activity :
- A study reported that compounds with similar structural features exhibited significant cytotoxicity against several cancer cell lines, including A-431 and U251.
- The presence of electron-donating groups like methyl at specific positions on the phenyl ring was found to enhance activity significantly .
- Mechanistic Studies :
- SAR Analysis :
Q & A
Basic Research Questions
Q. What are the key structural features of 4-cyano-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide, and how do they influence its chemical reactivity?
- The compound features a benzamide core linked to a substituted thiazole ring. The cyano group enhances electrophilicity, enabling nucleophilic additions or cyclization reactions. The 4-methoxyphenyl substituent increases electron density via resonance, affecting π-π stacking in biological targets, while the 5-methyl-thiazole moiety contributes to steric effects and hydrophobic interactions. Stability under acidic/basic conditions should be tested via pH-dependent degradation studies .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Synthesis typically involves:
- Step 1 : Condensation of 4-cyano-benzoyl chloride with 4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine.
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Critical parameters include temperature control (60–80°C for amide coupling) and anhydrous conditions to prevent hydrolysis. Yields are optimized using coupling agents like HATU or DCC .
Q. Which spectroscopic techniques are effective for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry of the thiazole ring and benzamide linkage (e.g., δ 8.0–8.5 ppm for aromatic protons).
- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and cyano group (~2250 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC-PDA : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What preliminary biological assays are recommended for pharmacological evaluation?
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases. Include positive controls (e.g., doxorubicin for cytotoxicity) .
Q. How do substituents influence solubility and stability?
- The cyano group reduces solubility in aqueous buffers but enhances lipid membrane permeability. The methoxyphenyl group improves solubility in polar aprotic solvents (e.g., DMSO). Stability studies (TGA/DSC) should assess thermal decomposition thresholds .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing regioisomeric by-products?
- Use microwave-assisted synthesis to reduce reaction time and side reactions.
- Employ directed ortho-metalation to control substitution patterns on the thiazole ring.
- Monitor intermediates via LC-MS to identify and eliminate regioisomers early .
Q. What SAR strategies identify pharmacophoric elements?
- Design analogs with systematic substitutions:
- Replace the cyano group with nitro or carboxylate to study electronic effects.
- Modify the methoxyphenyl group to halogenated or alkyl variants for steric analysis.
Q. Which crystallographic and computational methods elucidate 3D conformation?
- Single-crystal X-ray diffraction (SHELX refinement) resolves bond angles and packing interactions.
- DFT calculations (Gaussian 16) predict electrostatic potential surfaces and HOMO/LUMO distributions.
- Molecular dynamics simulations (AMBER) model solvation effects and protein-ligand dynamics .
Q. How to resolve discrepancies in biological activity data?
- Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays).
- Adjust experimental conditions : Vary ATP concentrations in kinase assays or serum levels in cell culture.
- Perform meta-analysis of published data to identify confounding variables (e.g., solvent used in dosing) .
Q. What advanced biochemical assays characterize its mode of action?
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to target proteins.
- Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation kinetics.
- CRISPR-Cas9 gene editing : Knock out suspected targets (e.g., NF-κB) to confirm pathway involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
